molecular formula C17H16N2O2S2 B2804824 N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 863510-85-4

N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2804824
CAS No.: 863510-85-4
M. Wt: 344.45
InChI Key: AVBWOGHDBAHOGB-UHFFFAOYSA-N
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Description

N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a biphenyl group, and a sulfonamide functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the thiazole-biphenyl intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials such as 2-methylthioamide, α-haloketones, boronic acid derivatives, and sulfonyl chlorides.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(phenylmethyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the thiazole ring, resulting in different biological activities.

    N-((2-thiazolyl)methyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but without the methyl group on the thiazole ring, affecting its binding properties.

    N-((2-methylthiazol-4-yl)methyl)-benzenesulfonamide: Contains a benzene ring instead of a biphenyl group, leading to variations in hydrophobic interactions.

The uniqueness of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide lies in its combination of the thiazole ring, biphenyl group, and sulfonamide functional group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBWOGHDBAHOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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